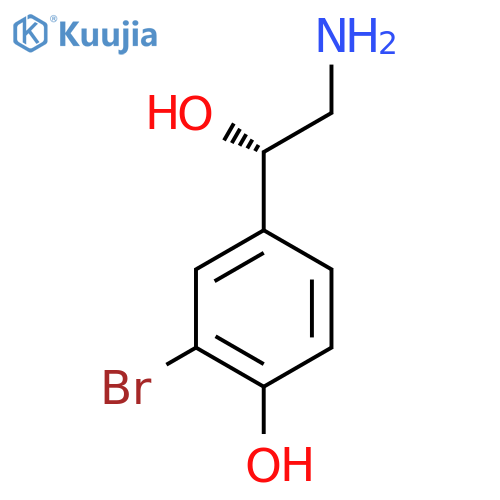

Cas no 2227700-65-2 (4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol)

2227700-65-2 structure

商品名:4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol

4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol 化学的及び物理的性質

名前と識別子

-

- 4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol

- 4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol

- EN300-1906319

- 2227700-65-2

-

- インチ: 1S/C8H10BrNO2/c9-6-3-5(8(12)4-10)1-2-7(6)11/h1-3,8,11-12H,4,10H2/t8-/m1/s1

- InChIKey: NZSCHMIDIOXVDP-MRVPVSSYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)[C@@H](CN)O)O

計算された属性

- せいみつぶんしりょう: 230.98949g/mol

- どういたいしつりょう: 230.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1906319-0.1g |

4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |

2227700-65-2 | 0.1g |

$1371.0 | 2023-09-18 | ||

| Enamine | EN300-1906319-10.0g |

4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |

2227700-65-2 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1906319-10g |

4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |

2227700-65-2 | 10g |

$6697.0 | 2023-09-18 | ||

| Enamine | EN300-1906319-5g |

4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |

2227700-65-2 | 5g |

$4517.0 | 2023-09-18 | ||

| Enamine | EN300-1906319-0.5g |

4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |

2227700-65-2 | 0.5g |

$1495.0 | 2023-09-18 | ||

| Enamine | EN300-1906319-5.0g |

4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |

2227700-65-2 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1906319-1.0g |

4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |

2227700-65-2 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1906319-2.5g |

4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |

2227700-65-2 | 2.5g |

$3051.0 | 2023-09-18 | ||

| Enamine | EN300-1906319-1g |

4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |

2227700-65-2 | 1g |

$1557.0 | 2023-09-18 | ||

| Enamine | EN300-1906319-0.05g |

4-[(1S)-2-amino-1-hydroxyethyl]-2-bromophenol |

2227700-65-2 | 0.05g |

$1308.0 | 2023-09-18 |

4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

5. Water

2227700-65-2 (4-(1S)-2-amino-1-hydroxyethyl-2-bromophenol) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 307-59-5(perfluorododecane)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量